
(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methylbenzaldehyde and a suitable amine.
Reaction Conditions: The key step involves a reductive amination reaction, where the aldehyde group of 3-methoxy-2-methylbenzaldehyde reacts with the amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
科学的研究の応用
(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(3-methoxyphenyl)ethan-1-ol: Similar structure but lacks the methyl group on the phenyl ring.
(2S)-2-amino-2-(3-methylphenyl)ethan-1-ol: Similar structure but lacks the methoxy group on the phenyl ring.
(2S)-2-amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol: Similar structure but with different positioning of the methoxy and methyl groups.
Uniqueness
The uniqueness of (2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethan-1-ol lies in its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-8(9(11)6-12)4-3-5-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChIキー |
HVFGSFLVPFPDKB-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=CC=C1OC)[C@@H](CO)N |
正規SMILES |
CC1=C(C=CC=C1OC)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


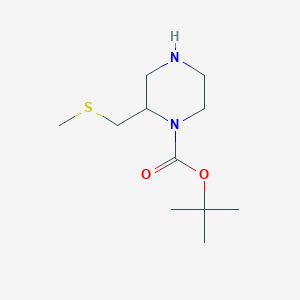

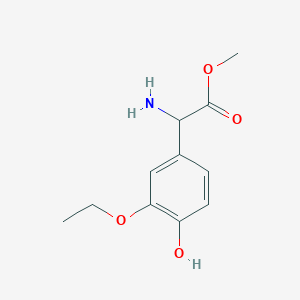

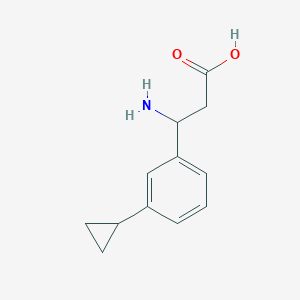
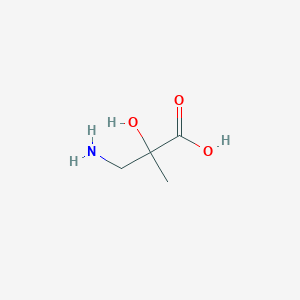
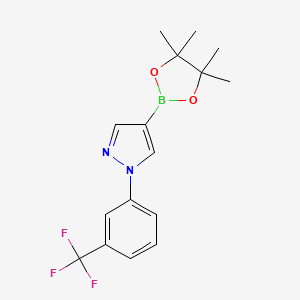


![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)




